N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Catalog No.
S980617
CAS No.
1019579-79-3
M.F
C13H16F3NO
M. Wt
259.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentana...

CAS Number

1019579-79-3

Product Name

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopentanamine

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2

InChI Key

PUWYTUBCPGKALJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound with the molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol. This compound features a cyclopentanamine structure where a trifluoromethoxy-substituted phenyl group is attached to the nitrogen atom. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development .

There is no current information available on the mechanism of action of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

  • The presence of a trifluoromethoxy group suggests potential for moderate to high acute toxicity.
  • The aromatic ring system might pose flammability concerns.

Currently Available Information:

  • Chemical Suppliers: Companies such as Sigma-Aldrich and American Elements list the compound in their catalogs, but descriptions are limited to physical properties (CAS number, molecular weight) and do not mention applications [, ].

Potential Research Areas:

Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:

  • Medicinal Chemistry: The presence of a cyclopentane ring and amine group suggests potential for the molecule to interact with biological targets. However, further research would be needed to determine its specific activity.
  • Material Science: The trifluoromethoxy group can influence the physical properties of molecules. N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine could be investigated for applications in materials science, such as the development of new polymers or liquid crystals.
Typical of amines, including:

  • N-Alkylation: The nitrogen atom can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Reductive Amination: This process can be utilized to synthesize substituted amines from ketones or aldehydes.

The reactivity of this compound is influenced by the electron-withdrawing trifluoromethoxy group, which can stabilize certain intermediates during these reactions .

  • Antidepressant Activity: Many cyclopentanamine derivatives are studied for their potential as antidepressants.
  • Neuroprotective Effects: Some related compounds show promise in protecting neuronal cells from damage.

Further research is needed to elucidate the specific biological effects and mechanisms of action for this compound .

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine can be synthesized through several methods:

  • Direct Amine Synthesis:
    • The reaction between 2-(trifluoromethoxy)benzyl chloride and cyclopentanamine under basic conditions can yield the desired product.
  • Reductive Amination:
    • A ketone or aldehyde derived from cyclopentane can be reacted with 2-(trifluoromethoxy)phenylmethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine.
  • Grignard Reaction:
    • A Grignard reagent derived from cyclopentane can react with 2-(trifluoromethoxy)benzaldehyde, followed by hydrolysis to yield the amine product .

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting neurological disorders.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in the development of more complex molecules.
  • Material Science: Investigated for its properties in creating new materials with specific functionalities due to its fluorinated nature .

Several compounds share structural similarities with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, including:

  • N-{[2-(difluoromethoxy)phenyl]methyl}cyclopentanamine
    • Similar structure but with difluoromethoxy instead of trifluoromethoxy.
    • Potentially different biological activity due to reduced electron-withdrawing effects.
  • N-{[4-(trifluoromethyl)phenyl]methyl}cyclopentanamine
    • Contains a trifluoromethyl group instead of trifluoromethoxy.
    • May exhibit distinct pharmacological properties.
  • Cyclopentanamine Derivatives
    • Various derivatives exist that modify the cyclopentanamine core, affecting solubility and receptor interactions.

Uniqueness

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine stands out due to its trifluoromethoxy substitution, which may enhance lipophilicity and bioavailability compared to other similar compounds. This unique feature could make it particularly attractive for drug development aimed at central nervous system targets, where such properties are beneficial for crossing the blood-brain barrier .

The retrosynthetic analysis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine reveals two primary disconnection strategies that guide synthetic route development [1] [2]. The target compound contains both a trifluoromethoxy-substituted benzyl group and a cyclopentylamine moiety, presenting opportunities for strategic bond disconnections at the carbon-nitrogen linkage [4].

The first disconnection approach targets the benzylic carbon-nitrogen bond, leading to 2-(trifluoromethoxy)benzaldehyde and cyclopentylamine as key precursors [1] [5]. This strategy aligns with classical reductive amination methodology, where the aldehyde serves as the electrophilic partner in imine formation followed by reduction [6] [7]. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the benzylic position, facilitating nucleophilic attack by the amine [8] [9].

The second disconnection strategy involves cleavage at the same carbon-nitrogen bond but utilizes a nucleophilic substitution approach, requiring 2-(trifluoromethoxy)benzyl halide and cyclopentylamine as starting materials [10] [11]. This pathway leverages the activated nature of benzylic halides toward nucleophilic displacement reactions [12] [10].

Disconnection StrategyStarting MaterialsKey IntermediateBond Formation
Reductive Amination2-(trifluoromethoxy)benzaldehyde + cyclopentylamineImine intermediateCarbon-nitrogen bond via reduction
Nucleophilic Substitution2-(trifluoromethoxy)benzyl bromide + cyclopentylamineCarbocation intermediateCarbon-nitrogen bond via substitution

The choice between these approaches depends on several factors including starting material availability, reaction conditions, and desired stereochemical outcomes [13] [2]. The trifluoromethoxy substitution pattern influences both electronic and steric considerations in route selection, with the ortho-substitution providing both electronic activation and potential steric hindrance [8] [14].

Key Synthetic Pathways: Reductive Amination vs. Nucleophilic Substitution

Reductive Amination Pathway

The reductive amination approach proceeds through imine formation followed by selective reduction [1] [5]. The mechanism initiates with nucleophilic attack of cyclopentylamine on the carbonyl carbon of 2-(trifluoromethoxy)benzaldehyde under mildly acidic conditions [6] [7]. The resulting hemiaminal intermediate undergoes dehydration to form the corresponding imine, which serves as the substrate for subsequent reduction [15] [16].

Sodium cyanoborohydride emerges as the preferred reducing agent due to its selective reactivity toward iminium ions over carbonyl compounds [15] [16]. The electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, enabling pH-controlled selectivity [15] [17]. Under conditions of pH 5-7, the imine exists in equilibrium with its protonated iminium form, which undergoes preferential reduction [6] [16].

The reaction proceeds optimally in protic solvents such as methanol or ethanol, where the pH can be carefully controlled through addition of acetic acid [18] [19]. Temperature control at room temperature to 40°C prevents decomposition of the reducing agent while maintaining reasonable reaction rates [6] [20].

ParameterOptimal ConditionsRangeImpact on Yield
pH6.0-6.55.0-7.0Critical for selectivity
Temperature25-40°C0-60°CHigher temps reduce selectivity
SolventMethanol/EthanolProtic solventsSolubility and pH control
Reaction Time4-12 hours2-24 hoursLonger times increase side products

Nucleophilic Substitution Pathway

The nucleophilic substitution approach utilizes 2-(trifluoromethoxy)benzyl bromide as the electrophilic partner [10] [11]. The mechanism proceeds via an SN2 pathway, where cyclopentylamine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group [12] [10]. The electron-withdrawing trifluoromethoxy group stabilizes the transition state through both inductive and resonance effects [8] [14].

The reaction requires basic conditions to deprotonate the amine nucleophile and neutralize the hydrogen bromide byproduct [10] [21]. Common bases include potassium carbonate, triethylamine, or sodium bicarbonate, with the choice depending on the specific reaction conditions and substrate tolerance [21] [22].

Aprotic polar solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile provide optimal reaction media by solvating the ionic intermediates while avoiding competition with the nucleophile [10] [23]. Temperature optimization typically ranges from 50-100°C, balancing reaction rate with potential side reactions [21] [24].

Reaction ComponentOptimal ChoiceAlternative OptionsRationale
BasePotassium carbonateTriethylamine, sodium bicarbonateNon-nucleophilic, soluble
SolventDimethylformamideDimethyl sulfoxide, acetonitrilePolar aprotic, dissolves salts
Temperature70-80°C50-100°CBalance of rate and selectivity
Equivalents1.2-1.5 eq amine1.1-2.0 eqMinimize over-alkylation

Optimization of Trifluoromethoxy Group Introduction

The introduction of the trifluoromethoxy group represents a critical synthetic challenge due to the unique properties of this electron-withdrawing substituent [8] [14]. Three primary methodologies have emerged for trifluoromethoxy group installation, each with distinct advantages and limitations [8] [25].

Nucleophilic Fluorination Method

The traditional nucleophilic fluorination approach begins with trichloromethoxy precursors, which undergo fluorine-chlorine exchange using hydrogen fluoride or sulfur tetrafluoride [8] [26]. This method requires harsh conditions, typically 80-180°C and elevated pressures, limiting its application to robust substrates [26] [27]. The process generates hydrochloric acid as a byproduct, necessitating specialized equipment and careful handling procedures [26] [28].

Direct Trifluoromethoxylation Method

Recent advances have focused on direct trifluoromethoxylation reagents that can transfer the trifluoromethoxy group under milder conditions [14] [29]. Reagents such as (E)-O-trifluoromethyl-benzaldoximes provide a practical approach for nucleophilic trifluoromethoxylation without silver catalysts [14] [29]. These reagents can be activated by bases to release trifluoromethoxide anions in situ, enabling reactions at temperatures ranging from 25-100°C [29] [27].

Mechanochemical Approaches

Mechanochemical trifluoromethoxylation has emerged as an environmentally benign alternative, utilizing ball-milling techniques to facilitate OCF3 group transfer [25]. This approach employs triphosgene and cobalt(II) fluoride to generate trifluoromethoxide species in situ, providing excellent functional group tolerance and operational simplicity [25].

MethodTemperature RangeKey ReagentsAdvantagesLimitations
Nucleophilic Fluorination80-180°CHF, SF₄Well-establishedHarsh conditions, HF handling
Direct Transfer25-100°CBenzaldoxime reagentsMild conditionsLimited reagent availability
MechanochemicalRoom temperatureTriphosgene, CoF₂Green chemistryEquipment requirements

The choice of trifluoromethoxylation method significantly impacts the overall synthetic strategy, with considerations including substrate compatibility, reaction scale, and safety requirements [25] [27]. For the synthesis of 2-(trifluoromethoxy)benzaldehyde precursors, the direct transfer methods offer the most practical advantages in terms of mild conditions and functional group tolerance [14] [29].

Protecting Group Strategies for Amine Functionality

Protecting group strategies for amine functionality play a crucial role in multi-step syntheses, particularly when multiple reactive sites are present [30] [31]. For the synthesis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, amine protection may be necessary during trifluoromethoxy group introduction or other electrophilic transformations [31] [32].

Carbamate Protecting Groups

The tert-butyloxycarbonyl (Boc) protecting group represents the most widely used carbamate protection strategy for amines [30] [33]. The Boc group installation utilizes di-tert-butyl dicarbonate under basic conditions, typically with sodium hydroxide or triethylamine as the base [33] [32]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of carbon dioxide and tert-butoxide [30] [33].

Deprotection of Boc-protected amines occurs under acidic conditions using trifluoroacetic acid or hydrochloric acid [33] [32]. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [30] [33]. The mildness of both protection and deprotection conditions makes Boc groups particularly suitable for complex synthetic sequences [32].

Alternative Protecting Groups

The carboxybenzyl (CBz) protecting group provides an orthogonal protection strategy that can be removed by catalytic hydrogenation [31] [32]. This protecting group is particularly useful when acidic deprotection conditions are incompatible with other functional groups present in the molecule [31]. The fluorenylmethoxycarbonyl (Fmoc) group offers base-labile protection, removed by treatment with piperidine or other secondary amines [31] [32].

Protecting GroupInstallation ConditionsDeprotection ConditionsOrthogonalityStability
BocBoc₂O, base, RTTFA, HClAcid-labileStable to base, heat
CBzCBz-Cl, base, RTH₂, Pd/CReduction-labileStable to acid, base
FmocFmoc-Cl, base, RTPiperidineBase-labileStable to acid

Environmental Protection Strategies

Recent developments in green chemistry have introduced deep eutectic solvent-based protection methods [34]. These approaches utilize choline chloride as a hydrogen bond acceptor with the amine substrate serving as a hydrogen bond donor, generating in situ protection without traditional organic solvents [34]. This methodology represents a sustainable alternative to conventional protection procedures, reducing both solvent waste and environmental impact [34].

Scalability Challenges in Multi-step Synthesis

The scalability of multi-step syntheses presents significant challenges that must be addressed during process development [35] [36]. For the synthesis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, several key factors influence the successful translation from laboratory to production scale [36] [37].

Heat Transfer Limitations

Heat transfer efficiency decreases significantly as reaction scale increases due to the unfavorable surface area to volume ratio in larger vessels [35] [36]. Laboratory-scale reactions benefit from efficient heat exchange through small vessel walls, while large-scale reactions may experience hot spots and temperature gradients that adversely affect product quality and yield [36]. Jacketed reactors and specialized heat exchange systems become essential for maintaining temperature control at production scales [36].

Mixing and Mass Transfer

Adequate mixing becomes increasingly challenging at larger scales, particularly for multiphase reactions or those involving heterogeneous catalysts [36]. The reductive amination pathway may be particularly sensitive to mixing efficiency, as poor agitation can lead to localized pH variations and reduced reaction selectivity [36] [20]. Specialized impeller designs and computational fluid dynamics modeling may be required to ensure adequate mixing at production scales [36].

Process Intensification Through Flow Chemistry

Flow chemistry offers significant advantages for multi-step syntheses by enabling continuous processing and improved heat and mass transfer [37] [36]. Telescoped continuous reactions can reduce waste by minimizing intermediate isolation steps while providing better control over reaction parameters [36] [37]. For the target compound synthesis, flow reactors can maintain precise pH control during reductive amination while enabling real-time monitoring and adjustment [36].

Scale FactorLaboratory (<1g)Pilot (1-100g)Production (>100g)Mitigation Strategy
Heat TransferExcellentGoodLimitedJacketed reactors, flow systems
MixingExcellentGoodChallengingSpecialized impellers, baffles
SafetyLow riskModerate riskHigh riskEngineering controls, automation
Analytical ControlEasy samplingModerateComplexOnline monitoring, PAT

Purification and Isolation Challenges

Purification methods must be reconsidered for large-scale synthesis, as column chromatography becomes impractical and expensive [35] [36]. Development of crystallization protocols becomes essential, requiring careful optimization of solvents, temperature profiles, and seeding strategies [36]. For N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, the presence of the trifluoromethoxy group may influence crystallization behavior and require specialized purification approaches [4].

Economic and Environmental Considerations

Scale-up must consider atom economy, solvent selection, and waste minimization to ensure economic viability and environmental compliance [36] [37]. The choice between reductive amination and nucleophilic substitution pathways may be influenced by raw material costs, waste treatment requirements, and overall process efficiency at production scale [36]. Continuous processing and flow chemistry can provide significant advantages in terms of reduced waste generation and improved process control [37] [36].

The thermodynamic properties of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine have been primarily characterized through computational predictions due to limited experimental data availability. Current research indicates that the compound exhibits a predicted boiling point of 274.0 ± 35.0°C [1], significantly higher than the parent cyclopentanamine (106-108°C) [2]. This elevation in boiling point can be attributed to the increased molecular weight and the presence of the trifluoromethoxy-substituted benzyl group, which enhances intermolecular interactions through dipole-dipole forces and van der Waals interactions.

The melting point of the target compound has not been experimentally determined, representing a significant gap in the thermodynamic characterization. For comparative analysis, related trifluoromethoxy benzylamine compounds show varying thermal behaviors: 2-(trifluoromethoxy)benzylamine exhibits a predicted boiling point of 179.3 ± 35.0°C at 760 mmHg [3], while 3-(trifluoromethoxy)benzylamine shows 190.8 ± 35.0°C at 760 mmHg [4]. The 4-(trifluoromethoxy)benzylamine isomer displays a notably lower boiling point of 57-60°C at 10 mmHg [5], indicating the significant influence of substituent position on thermal properties.

Phase behavior analysis reveals that N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine exists as a liquid at room temperature [6]. The compound demonstrates air sensitivity and requires storage at 2-8°C under inert atmosphere conditions [7]. This phase behavior is consistent with the structural features of the molecule, where the trifluoromethoxy group contributes to molecular flexibility and reduces crystallization tendency.

PropertyValueMethodReference
Boiling Point274.0 ± 35.0°CPredicted [1]
Melting PointNot determined--
Physical FormLiquidExperimental [6]
Storage Temperature2-8°CRecommended [7]
Phase StabilityAir sensitiveExperimental [6]

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine are significantly influenced by the presence of the trifluoromethoxy group, which imparts distinct solubility behavior compared to the parent cyclopentanamine. While cyclopentanamine exhibits complete miscibility with water [2], the introduction of the trifluoromethoxy-substituted benzyl group substantially alters the compound's solubility profile.

Aqueous solubility data for the target compound are not experimentally available, representing a critical knowledge gap in the physicochemical characterization. However, structural analysis suggests reduced water solubility compared to cyclopentanamine due to the hydrophobic nature of the trifluoromethoxy group and the aromatic benzyl substituent. The trifluoromethoxy group (OCF₃) is known to be hydrophobic with a Hansch parameter of π = 1.04 [8], indicating moderate lipophilicity that would decrease aqueous solubility.

Organic solvent solubility is expected to be favorable based on the compound's structural features. The trifluoromethoxy group enhances solubility in organic solvents through favorable van der Waals interactions and dipole-dipole forces. Related trifluoromethoxy compounds demonstrate good solubility in common organic solvents such as dichloromethane, acetone, and ethanol [8]. The compound's storage in organic solvent systems and its classification as a liquid at room temperature support this assessment.

Comparative solubility analysis with structural analogs reveals important trends. The parent cyclopentanamine shows complete water miscibility with a LogP value of 0.83 [2], while 3-(trifluoromethoxy)benzylamine exhibits a LogP of 2.04 [4], indicating significantly reduced water solubility. This trend suggests that N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine would display intermediate solubility characteristics between these reference compounds.

Solvent SystemSolubilityNotesReference
WaterNot determinedExpected to be low-
Organic solventsExpected favorableBased on structural features [8]
Polar protic solventsModerateAmine group compatibility-
Nonpolar solventsGoodTrifluoromethoxy group effect [8]

Partition Coefficient (LogP) and Lipophilicity Analysis

The lipophilicity of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has been computationally determined with a LogP value of 4.32 [9], indicating high lipophilicity. This value represents a substantial increase compared to the parent cyclopentanamine (LogP = 0.83) [2], demonstrating the significant impact of the trifluoromethoxy-substituted benzyl group on the compound's lipophilic character.

The elevated LogP value can be attributed to several structural factors. The trifluoromethoxy group contributes significantly to lipophilicity through its hydrophobic character and electron-withdrawing properties. Research indicates that the OCF₃ group has a Hansch parameter of π = 1.04 [8], contributing moderately to lipophilicity. Additionally, the benzyl group provides aromatic character and hydrophobic surface area, further enhancing the compound's lipophilic properties.

Comparative analysis with related compounds reveals important structure-activity relationships. The 3-(trifluoromethoxy)benzylamine shows a LogP of 2.04 [4], while various trifluoromethoxy-substituted compounds demonstrate LogP values ranging from 2.0 to 4.0 depending on structural features [10]. The position of the trifluoromethoxy group significantly influences lipophilicity, with ortho-substitution potentially providing different electronic and steric effects compared to meta- and para-positions.

The high lipophilicity of the target compound has important implications for its physicochemical behavior and potential applications. Enhanced lipophilicity generally correlates with increased membrane permeability and biological activity, but may also result in reduced aqueous solubility and altered pharmacokinetic properties [10]. The LogP value of 4.32 places the compound in the range where lipophilicity optimization might be beneficial for specific applications.

Molecular descriptors analysis reveals additional lipophilicity-related properties. The compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor [9], contributing to its overall polarity profile. The trifluoromethoxy group's electron-withdrawing nature affects the basicity of the amine group, potentially influencing the compound's interaction with biological systems and its overall lipophilic character.

ParameterValueMethodReference
LogP4.32Calculated [9]
H-bond acceptors2Computed [9]
H-bond donors1Computed [9]
Hansch parameter (OCF₃)1.04Literature [8]
Lipophilicity classificationHighBased on LogP [9]

Acid-Base Behavior and pKa Determination

The acid-base properties of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine are characterized by a predicted pKa value of 9.46 ± 0.20 [1], indicating weak base behavior. This value represents a significant decrease in basicity compared to the parent cyclopentanamine (pKa = 10.65) [2], demonstrating the electron-withdrawing effect of the trifluoromethoxy-substituted benzyl group on the amine nitrogen.

The reduced basicity can be attributed to several electronic effects. The trifluoromethoxy group is a strong electron-withdrawing substituent due to the highly electronegative fluorine atoms, which reduce electron density on the aromatic ring through inductive effects. This electron withdrawal is transmitted through the benzyl linker to the amine nitrogen, decreasing its ability to accept protons and thus reducing the compound's basicity.

Comparative analysis with related trifluoromethoxy benzylamine compounds reveals consistent trends in acid-base behavior. The 2-(trifluoromethoxy)benzylamine shows a predicted pKa of 8.37 ± 0.10 [11], while 3-(trifluoromethoxy)benzylamine exhibits a pKa of 8.70 ± 0.10 [12], and 4-(trifluoromethoxy)benzylamine displays a pKa of 8.75 ± 0.10 [5]. The ortho-position of the trifluoromethoxy group in these analogs results in stronger electron-withdrawing effects due to proximity, leading to lower pKa values.

The intermediate pKa value of 9.46 for the target compound suggests that the cyclopentyl substitution provides some electron-donating character that partially offsets the electron-withdrawing effects of the trifluoromethoxy group. This balance results in a pKa value between those of the parent cyclopentanamine and the trifluoromethoxy benzylamine analogs.

Protonation behavior analysis indicates that at physiological pH (7.4), approximately 99% of the compound would exist in the protonated form, given the pKa of 9.46. This high degree of protonation has implications for the compound's solubility, membrane permeability, and potential biological activity. The protonated form would exhibit increased water solubility but potentially reduced membrane penetration compared to the neutral form.

CompoundpKaMethodReference
Target compound9.46 ± 0.20Predicted [1]
Cyclopentanamine10.65Literature [2]
2-(Trifluoromethoxy)benzylamine8.37 ± 0.10Predicted [11]
3-(Trifluoromethoxy)benzylamine8.70 ± 0.10Predicted [12]
4-(Trifluoromethoxy)benzylamine8.75 ± 0.10Predicted [5]

Stability Studies: Thermal, Photolytic, and Oxidative Degradation

The stability profile of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine encompasses thermal, photolytic, and oxidative degradation pathways, each influenced by the unique structural features of the compound. The presence of the trifluoromethoxy group significantly affects stability characteristics, generally enhancing resistance to various degradation mechanisms.

Thermal stability analysis reveals that trifluoromethoxy compounds generally exhibit high thermal stability due to the strong C-F bonds and the electron-withdrawing nature of the trifluoromethoxy group. Literature evidence indicates that similar trifluoromethoxy-containing compounds maintain stability at temperatures exceeding 200°C [13]. The trifluoromethoxy group is thermally and chemically stable toward bases, acids, reducing agents, oxidizing agents, and organometallic species [8]. Thermal decomposition studies of related compounds show that the trifluoromethoxy group remains intact under moderate heating conditions, with decomposition typically occurring at temperatures above 300°C [13].

The cyclopentanamine moiety contributes to thermal stability through its saturated ring structure, which lacks the reactivity associated with unsaturated systems. However, the amine group represents a potential site for thermal degradation through dealkylation or oxidation reactions. The combination of the stable trifluoromethoxy group and the cyclopentanamine structure suggests that the compound would exhibit moderate to good thermal stability under normal handling and storage conditions.

Photolytic stability assessment indicates that trifluoromethoxy compounds generally demonstrate good resistance to UV radiation [14]. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethoxy group provide protection against photochemical degradation. The aromatic benzyl group, while potentially susceptible to photolysis, is partially stabilized by the electron-withdrawing trifluoromethoxy substituent. Storage recommendations include protection from light and storage under inert atmosphere [7], suggesting some photolytic sensitivity.

Oxidative stability analysis reveals that the trifluoromethoxy group provides significant protection against oxidation due to its electron-withdrawing character and the stability of C-F bonds [14]. The amine group represents the most oxidatively labile site in the molecule, potentially undergoing oxidation to form N-oxides or other oxidation products. The storage requirement for inert atmosphere conditions [7] supports the presence of oxidative sensitivity, likely associated with the amine functionality rather than the trifluoromethoxy group.

Comparative stability studies with related compounds provide additional insights. Trifluoromethoxy-substituted aromatic compounds demonstrate enhanced stability compared to their methoxy analogs due to the electron-withdrawing effects of fluorine [14]. The thermal decomposition temperature of trifluoromethoxy compounds is typically higher than that of corresponding methoxy compounds, indicating improved thermal stability [13].

Stability TypeAssessmentKey FactorsReference
ThermalGoodStrong C-F bonds, stable ring [13]
PhotolyticModerateUV protection by OCF₃ group [14]
OxidativeModerateAmine group vulnerability [7]
ChemicalGoodTrifluoromethoxy group stability [8]
StorageAir sensitiveRequires inert atmosphere [7]

XLogP3

3.7

Dates

Last modified: 08-16-2023

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